molecular formula C21H16Cl2N4O4 B12035755 2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 477732-22-2

2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12035755
CAS No.: 477732-22-2
M. Wt: 459.3 g/mol
InChI Key: CBKSZJGGZIPTGX-KBKYJPHKSA-N
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Description

2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C21H16Cl2N4O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include ethyl alcohol, pyrazine-2-carboxylic acid, and 2,4-dichlorobenzoic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

477732-22-2

Molecular Formula

C21H16Cl2N4O4

Molecular Weight

459.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H16Cl2N4O4/c1-2-30-19-9-13(11-26-27-20(28)17-12-24-7-8-25-17)3-6-18(19)31-21(29)15-5-4-14(22)10-16(15)23/h3-12H,2H2,1H3,(H,27,28)/b26-11+

InChI Key

CBKSZJGGZIPTGX-KBKYJPHKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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